molecular formula C9H8O4S B1356606 4-(Vinylsulfonyl)benzoic acid CAS No. 95535-40-3

4-(Vinylsulfonyl)benzoic acid

Cat. No. B1356606
CAS RN: 95535-40-3
M. Wt: 212.22 g/mol
InChI Key: XVNBCTUERGUCCX-UHFFFAOYSA-N
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Description

4-(Vinylsulfonyl)benzoic acid (CAS Number: 95535-40-3) is a chemical compound with the linear formula C9H8O4S . It is a solid substance with a molecular weight of 212.23 g/mol . The IUPAC name for this compound is 4-(vinylsulfonyl)benzoic acid .

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamides, including derivatives of 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using 4-aminobenzoic acid. These compounds exhibit antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Molecular Interactions and Complex Formation

  • A study of the complex formed by mixing poly(4-vinyl pyridine) and 4-amino benzoic acid demonstrated that hydrogen bonds are formed between these components. This research provides insights into molecular interactions and the development of new materials (Acar & Tulun, 2001).

Chirality and Supramolecular Chemistry

  • Research on 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid showed its ability to form supramolecular chiral hydrogen-bonded twin chains. This indicates its potential for creating structures with controlled chirality, which is significant in materials science and nanotechnology (Weckesser et al., 2001).

Polymerization and Material Science

  • Benzoic acid derivatives, including vinylphenyl esters, have been used in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization. This application is critical in the field of polymer science and materials engineering (Mayershofer et al., 2006).

Photoredox Catalysis

  • A sulfonylation reaction involving (vinylsulfonyl)benzene demonstrates the compound's reactivity under photoredox catalysis. This application is important in synthetic chemistry for the development of new chemical reactions (Wang et al., 2019).

Antifouling Coatings

  • Studies on antifouling coatings incorporating benzoic acid have provided insights into controlled release and antifouling behavior. This research is relevant in marine and environmental applications (Weisman et al., 1992).

Chemical Functionalization

  • Research on meta-C–H functionalization of benzoic acid derivatives, including the use of transition-metal catalysis, is significant in organic synthesis and drug development (Li et al., 2016).

Surface Science and Adsorption Studies

  • The study of the adsorption of large organic molecules, including 4-trans-2-(pyrid-4-yl-vinyl) benzoic acid, on metal surfaces contributes to the understanding of molecular interactions in surface science (Weckesser et al., 1999).

Environmental Applications

  • Research on the removal of heavy metals using membranes containing 4-amino benzoic acid highlights its potential in environmental cleanup and water treatment technologies (Nayak et al., 2017).

Catalysis and Synthesis

  • Benzoic acid derivatives have been used in living cationic polymerization, demonstrating their utility in the synthesis of polymers with controlled properties (Kamigaito et al., 1992).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

4-ethenylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBCTUERGUCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539217
Record name 4-(Ethenesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Vinylsulfonyl)benzoic acid

CAS RN

95535-40-3
Record name 4-(Ethenesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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